molecular formula C10H13BrN5O7P B1594684 8-Bromo-AMP CAS No. 23567-96-6

8-Bromo-AMP

Cat. No.: B1594684
CAS No.: 23567-96-6
M. Wt: 426.12 g/mol
InChI Key: DNPIJKNXFSPNNY-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-Adenosine-5’-Monophosphate is a synthetic analogue of adenosine monophosphate, where a bromine atom is substituted at the 8th position of the adenine ring. This compound is widely used in biochemical research due to its ability to mimic natural nucleotides and its resistance to enzymatic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-Adenosine-5’-Monophosphate typically involves the bromination of adenosine-5’-monophosphate. The reaction is carried out by treating adenosine-5’-monophosphate with bromine in an aqueous solution, often in the presence of a catalyst or under controlled pH conditions to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of 8-Bromo-Adenosine-5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-Adenosine-5’-Monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cellular Reprogramming

Overview:
8-Bromo-AMP has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem (iPS) cells. A study demonstrated that the use of 8-Br-cAMP improved the reprogramming efficiency of human neonatal foreskin fibroblast cells transduced with transcription factors by two-fold. When combined with valproic acid (VPA), the efficiency increased to 6.5-fold, attributed to the modulation of various signaling pathways including down-regulation of p53 during early reprogramming stages .

Key Findings:

  • Mechanism: The compound influences cytokine-related pathways and self-renewal supporting genes, enhancing the overall reprogramming process.
  • Case Study: In a controlled experiment, fibroblasts treated with 8-Br-cAMP exhibited significant up-regulation of cyclin genes associated with cell cycle regulation, demonstrating its potential in regenerative medicine.

Angiogenesis Promotion

Overview:
this compound plays a significant role in promoting angiogenesis through the induction of vascular endothelial growth factor (VEGF) production. Research indicated that treatment with 8-Br-cAMP led to a marked increase in VEGF secretion from osteoblast-like MC3T3-E1 cells, which subsequently enhanced endothelial cell migration and tubule formation in vitro .

Key Findings:

  • Biological Activity: The VEGF produced was biologically active and contributed to capillary formation.
  • Duration of Treatment: Even a one-day treatment with 8-Br-cAMP was sufficient to induce significant biological effects, suggesting its potential for therapeutic applications in wound healing and tissue regeneration.

Osteoblastic Differentiation

Overview:
The compound has been investigated for its effects on osteoblastic differentiation, particularly in MC3T3-E1 cells. Studies have shown that 8-Br-cAMP treatment enhances alkaline phosphatase (ALP) activity and matrix mineralization, key indicators of osteoblastic differentiation .

Key Findings:

  • In Vitro Effects: One-day treatment resulted in increased calcium levels and ALP activities compared to control groups.
  • Implications for Bone Health: These findings suggest that 8-Br-cAMP could be beneficial in developing therapies for bone-related diseases such as osteoporosis.

Cancer Research

Overview:
In cancer research, this compound has been shown to induce apoptosis in various cancer cell lines. Its ability to activate protein kinase A (PKA) and resist hydrolysis by phosphodiesterases makes it a valuable tool for studying cancer biology .

Key Findings:

  • Cell Line Studies: In esophageal cancer cell lines, 8-Br-cAMP treatment led to increased apoptosis rates.
  • Mechanistic Insights: The compound's action on PKA pathways indicates its potential as a chemotherapeutic agent or adjunct therapy.

Neuroprotection and Spinal Cord Injury

Overview:
Research has explored the use of this compound in models of spinal cord injury (SCI). Continuous delivery via osmotic minipumps demonstrated histological changes and macrophage infiltration associated with improved recovery outcomes .

Key Findings:

  • Dosage Considerations: While higher doses showed adverse effects, lower doses were associated with beneficial outcomes, indicating a need for careful dosage management in therapeutic settings.
  • Future Directions: Further studies are required to optimize dosing strategies for neuroprotective applications.

Mechanism of Action

The mechanism of action of 8-Bromo-Adenosine-5’-Monophosphate involves its interaction with nucleotide-binding proteins and enzymes. It acts as an analogue of adenosine monophosphate, binding to the same molecular targets but with increased resistance to degradation. This allows for prolonged activity and more detailed studies of nucleotide-protein interactions .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-Adenosine-5’-Monophosphate is unique due to its specific substitution at the 8th position of the adenine ring, which provides distinct chemical properties and resistance to enzymatic degradation. This makes it particularly valuable for studying nucleotide interactions and enzyme mechanisms in a controlled manner .

Biological Activity

8-Bromo-AMP, or 8-Bromoadenosine-3',5'-cyclic monophosphate, is a synthetic analog of cyclic AMP (cAMP) that has garnered attention for its diverse biological activities. This compound is notable for its enhanced stability against hydrolysis by phosphodiesterases and its ability to permeate cell membranes, making it a valuable tool in cellular signaling studies. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

This compound acts primarily through the activation of protein kinase A (PKA) and the exchange protein activated by cAMP (Epac). These pathways are crucial for various cellular processes including differentiation, apoptosis, and angiogenesis.

Key Mechanisms:

  • Activation of PKA : this compound activates PKA, which subsequently phosphorylates target proteins involved in metabolic regulation and gene expression.
  • Epac Activation : It also activates Epac, which plays a role in regulating cell adhesion and migration.

Biological Activities

The biological activities of this compound encompass several critical areas:

  • Cell Differentiation :
    • Osteoblasts : Research indicates that this compound promotes osteoblastic differentiation in MC3T3-E1 cells. A one-day treatment significantly increased alkaline phosphatase (ALP) activity and matrix mineralization, indicating enhanced osteogenic differentiation .
    • Induced Pluripotent Stem Cells (iPSCs) : It has been shown to enhance the reprogramming efficiency of human fibroblast cells into iPSCs when combined with other agents like valproic acid .
  • Apoptosis Induction :
    • In esophageal cancer cell lines, this compound induces apoptosis, suggesting potential therapeutic applications in cancer treatment .
  • Angiogenesis Promotion :
    • The compound stimulates vascular endothelial growth factor (VEGF) production in osteoblast-like cells, promoting angiogenesis. This effect is evidenced by increased migration and tubule formation in endothelial cells treated with conditioned media from this compound-treated osteoblasts .

Research Findings

A summary of significant research findings regarding this compound is presented below:

StudyFindings
R&D Systems Demonstrated that this compound increases differentiation and induces apoptosis in cancer cells.
PMC Article Showed that it enhances VEGF production and promotes angiogenesis in MC3T3-E1 cells after just one day of treatment.
Biolog Discussed its role in differentiating human iPSCs into functional cell types, highlighting its potential in regenerative medicine.
Selleck Chemicals Reported that this compound improves reprogramming efficiency of fibroblasts, indicating its utility in stem cell research.

Case Studies

Case Study 1: Osteogenic Differentiation
In a controlled experiment involving MC3T3-E1 osteoblast-like cells, treatment with 100 µM of this compound for one day resulted in a statistically significant increase in ALP activity compared to untreated controls. This study highlights the compound's potential as a biofactor for bone regeneration.

Case Study 2: Cancer Cell Apoptosis
In vitro studies on esophageal cancer cell lines revealed that exposure to this compound led to increased rates of apoptosis, providing insights into its possible applications in cancer therapy.

Q & A

Basic Research Questions

Q. How is 8-Bromo-AMP synthesized for experimental use?

  • Methodological Answer : this compound is synthesized via direct bromination of adenosine monophosphate (AMP) using bromine-water in a buffered aqueous solution. This reaction replaces the hydrogen at the 8-position of the adenine ring with bromine. Post-synthesis, purification is achieved through chromatographic techniques, and derivatives like 8-substituted purine nucleotides (e.g., 8-dimethylamino-GMP) can be generated via further substitution reactions .

Q. What is the mechanism of this compound in inhibiting tumor cell proliferation?

  • Methodological Answer : In prostate cancer (PCa) models, this compound inhibits ADP-dependent glucokinase (ADPGK), disrupting its interaction with aldolase C (ALDOC). This restores AMP-activated protein kinase (AMPK) activity, which is otherwise suppressed in tumor cells due to ADPGK overexpression. Restored AMPK signaling reduces glycolytic flux (Warburg effect) and lactate accumulation, thereby inhibiting tumor growth. Experimental validation involves siRNA-mediated ADPGK knockdown and this compound treatment in PCa cell lines, with AMPK phosphorylation assays and lactate quantification as key endpoints .

Q. How does this compound function as a cAMP analogue in cellular assays?

  • Methodological Answer : this compound is a membrane-permeable cAMP analogue that mimics endogenous cAMP in activating protein kinase A (PKA). Its stability against phosphodiesterase degradation makes it suitable for prolonged signaling studies. For example, in cardiac ischemia-reperfusion models, it enhances ATP and ADP recovery, measured via HPLC-based adenine nucleotide quantification. Specificity controls (e.g., using 8-bromo-cyclic IMP/GMP) confirm its preferential activation of cAMP-dependent pathways .

Advanced Research Questions

Q. How does this compound influence transcriptional coactivators like SRC-1 in steroid receptor activation?

  • Methodological Answer : 8-Bromo-cAMP induces phosphorylation of SRC-1 at Thr-1179 and Ser-1185 via PKA-mediated MAPK pathway activation. This phosphorylation enhances functional cooperation between SRC-1 and CREB-binding protein (CBP), facilitating ligand-independent activation of progesterone receptors (PRs). Experimental approaches include:

  • Phospho-mapping : Mutagenesis of phosphorylation sites (e.g., alanine substitution) to assess coactivator function.
  • Transcriptional assays : Reporter gene systems (e.g., GRE2E1bCAT) in COS-1 cells co-transfected with PR and SRC-1 variants .

Q. What methodological approaches are used to assess this compound's specificity in modulating cyclic nucleotide pathways?

  • Methodological Answer : Specificity is validated through:

  • Comparative dose-response assays : Testing this compound against other cyclic nucleotide analogs (e.g., 8-bromo-cyclic GMP/IMP) in target pathways.
  • Kinase inhibition studies : Using PKA inhibitors (e.g., PKI) or MAPK inhibitors to dissect indirect signaling effects.
  • Electrophysiological assays : In neuronal models (e.g., rat ganglia), this compound’s specificity is confirmed by its inability to potentiate nicotinic transmission compared to 8-bromo-cyclic GMP .

Q. How do contradictory findings regarding this compound's role in AMPK activation inform experimental design in cancer metabolism studies?

  • Methodological Answer : While this compound restores AMPK activity in ADPGK-overexpressing PCa cells , it does not directly phosphorylate AMPK in other contexts (e.g., cPRA activation ). To resolve contradictions:

  • Cell-type-specific controls : Compare AMPK phosphorylation status in PCa vs. non-cancer models under identical treatment conditions.
  • Pathway crosstalk analysis : Use phosphoproteomics to identify upstream kinases (e.g., LKB1 vs. CAMKK2) modulating AMPK in different systems.
  • Metabolic flux assays : Combine ¹³C-glucose tracing with AMPK knockout models to isolate ADPGK-dependent effects .

Q. Critical Considerations for Researchers

  • Contradiction Analysis : Discrepancies in AMPK activation highlight the need for cell-type-specific pathway profiling.
  • Methodological Rigor : Use orthogonal assays (e.g., phospho-specific antibodies, metabolic tracing) to validate target engagement.
  • Ethical Compliance : Adhere to institutional guidelines for in vitro cancer models and primary cell isolation (e.g., postnatal rat cerebra ).

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPIJKNXFSPNNY-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50828-34-7 (Parent)
Record name Adenosine, 8-bromo-, 5'-(dihydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50946348
Record name 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23567-96-6
Record name Adenosine, 8-bromo-, 5'-(dihydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.